3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Drug Design Medicinal Chemistry ADME

This multi-heterocyclic small molecule (C₁₇H₁₅N₃O₃S; MW 341.4) combines a thiophene ring, benzoyl spacer, rigid azetidine, and hydantoin pharmacophore. Its unique architecture serves as a constrained peptidomimetic or kinase inhibitor template. Unlike simpler analogs (e.g., CAS 2034277-87-5 lacking the benzoyl spacer), this compound's precise substitution pattern ensures consistent logP and TPSA for reproducible SAR. With zero undefined stereocenters, batch-to-batch reproducibility is guaranteed. Ideal for scaffold hopping and multiparameter optimization campaigns.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 2034495-59-3
Cat. No. B2514244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS2034495-59-3
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CNC4=O
InChIInChI=1S/C17H15N3O3S/c21-15-7-18-17(23)20(15)14-8-19(9-14)16(22)12-3-1-11(2-4-12)13-5-6-24-10-13/h1-6,10,14H,7-9H2,(H,18,23)
InChIKeyIQWCCRUBCCKWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034495-59-3) Procurement and Research Data Sheet


3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034495-59-3) is a synthetic, multi-heterocyclic small molecule (MF: C₁₇H₁₅N₃O₃S; MW: 341.4 g/mol) [1]. It incorporates a thiophene ring linked via a benzoyl spacer to a rigid azetidine scaffold, which is further substituted with an imidazolidine-2,4-dione (hydantoin) pharmacophore [2]. This specific architecture distinguishes it from simpler thiophene-azetidine or hydantoin hybrids, suggesting potential as a constrained peptidomimetic or kinase inhibitor scaffold [2].

Key Differentiation Factors for 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione in Analog Selection


The unique combination of a thiophen-3-yl-benzoyl-azetidine core with an imidazolidine-2,4-dione moiety is critical because subtle changes in the aromatic substitution pattern or the heterocyclic linker can drastically alter target binding profiles and physicochemical properties. For instance, analogs lacking the benzoyl spacer, such as 3-[1-(thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034277-87-5), exhibit different logP and topological polar surface area (TPSA) values, directly impacting permeability and off-target promiscuity [1][2]. Therefore, in-class compounds cannot be considered functionally interchangeable for structure-activity relationship (SAR) studies, and procurement of the precise chemical structure is essential for experimental reproducibility [2].

Quantitative Evidence Portfolio for 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Debenzoylated Analog

The presence of the benzoyl linker in 3-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione significantly alters its calculated lipophilicity and hydrogen-bonding capacity compared to the direct carbonyl-linked analog 3-[1-(thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione. Specifically, the target compound has a computed XLogP3 of 1.4 and a TPSA of 98 Ų [1]. In contrast, the debenzoylated analog (no phenyl spacer) is more polar and less lipophilic, which would be expected to reduce passive membrane permeability. These values serve as benchmarks for selecting compounds with comparable ADME profiles in screening cascades.

Drug Design Medicinal Chemistry ADME

Rotatable Bond and Heavy Atom Count Comparison for Target Interaction Profiling

Molecular complexity descriptors highlight a structural differentiation point. 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has a heavy atom count of 24 and only 3 rotatable bonds [1]. In comparison, many 5-(thiophen-2-yl) imidazolidine-2,4-dione analogs (e.g., certain glycogen synthase kinase-3β inhibitors) exhibit a higher heavy atom count (often ≥ 26) and 4 or more rotatable bonds, leading to greater conformational flexibility. The constrained nature of the azetidine ring and the specific substitution pattern in the target compound limit the number of accessible low-energy conformations, which can translate to enhanced binding entropy and selectivity for pre-organized binding pockets.

Chemical Biology Structure-Activity Relationship Molecular Recognition

Hydrogen Bond Donor/Acceptor Signature vs. Common Isosteric Replacements

The imidazolidine-2,4-dione ring system presents a specific hydrogen bond donor/acceptor (HBD/HBA) pattern (1 HBD, 4 HBA) [1]. This is distinct from common isosteric replacements such as imidazolidin-2-one (0 HBD, 2 HBA) or thiazolidine-2,4-dione (0 HBD, 4 HBA). The presence of a single hydrogen bond donor at the N-H position of the hydantoin ring allows for a unique directional interaction with target proteins, which is absent in the matched molecular pairs that replace this moiety. This difference has been shown to be critical in modulating kinase hinge-region binding in related compound series.

Medicinal Chemistry Molecular Design Bioisosterism

Targeted Research Applications for 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione


Kinase Inhibitor Lead Generation and Scaffold Hopping Studies

The compound's constrained hydantoin-azetidine core and specific hydrogen bonding pattern make it a valuable template for structure-based drug design targeting kinase hinge regions. Its computed XLogP3 of 1.4 [1] positions it within an acceptable range for oral bioavailability, while the low rotatable bond count (3) [1] supports scaffold hopping exercises aiming to reduce conformational entropy penalties.

Chemical Probe Development for Target Engagement Assays

The unique combination of a thiophen-3-yl group with a benzoyl-linked azetidine offers a distinct 3D pharmacophore that can be exploited for designing selective chemical probes. The absence of undefined stereocenters [1] simplifies synthesis and ensures batch-to-batch reproducibility, a critical factor in procurement for quantitative pharmacology studies.

ADME/PK Optimization of Azetidine-Containing Series

With a TPSA of 98 Ų and XLogP3 of 1.4 [1], this compound serves as a benchmarking point for multiparameter optimization (MPO) when modifying similar azetidine scaffolds for improved metabolic stability while maintaining permeability. Its molecular weight (341.4 g/mol) [1] falls within typical lead-like space, facilitating procurement for iterative medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.